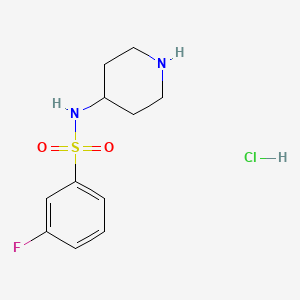

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

説明

Historical Context and Research Evolution

The synthesis of 3-fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride was first documented in 2011, with structural refinements and characterization updates continuing through 2025. Early investigations focused on establishing its synthetic accessibility through sulfonylation reactions between 3-fluorobenzenesulfonyl chloride and 4-aminopiperidine, followed by hydrochloride salt formation to improve solubility. The compound’s development coincided with renewed interest in benzenesulfonamides as privileged scaffolds for kinase inhibition, driven by their ability to engage ATP-binding pockets through sulfonamide-mediated hydrogen bonding.

A pivotal shift occurred in 2023 when benzenesulfonamide analogs were identified as potent inhibitors of tropomyosin receptor kinase A (TrkA), a therapeutic target in glioblastoma. While 3-fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride itself has not yet undergone full preclinical evaluation, its structural similarity to active compounds like AL106 (IC~50~ = 58.6 µM against U87 glioblastoma cells) suggests untapped potential in oncology.

Significance in Medicinal Chemistry Research Framework

The molecule’s medicinal chemistry value arises from three key attributes:

- Sulfonamide-π interactions : The benzenesulfonamide moiety enables charge-transfer interactions with tyrosine and serine residues in kinase active sites, as demonstrated in TrkA inhibition studies.

- Fluorine-enhanced pharmacokinetics : The meta-fluorine atom improves membrane permeability (calculated LogP = 1.82) and metabolic stability by blocking cytochrome P450 oxidation at the aromatic ring.

- Piperidine conformational flexibility : The 4-aminopiperidine group adopts chair and boat conformations, allowing adaptive binding to diverse enzyme targets.

Table 1 : Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 294.77 g/mol | PubChem computed |

| Hydrogen Bond Donors | 2 | IUPAC descriptor |

| Hydrogen Bond Acceptors | 5 | SMILES analysis |

| Topological Polar Surface | 67.8 Ų | QSAR modeling |

Position within Benzenesulfonamide Chemical Space

Comparative analysis with related structures reveals distinct features:

- Stereochemical differentiation : Unlike N-((3S,4S)-3-fluoropiperidin-4-yl)benzenesulfonamide (BLD Pharm), which contains a chiral fluoropiperidine, the target compound employs a non-fluorinated piperidine ring, reducing synthetic complexity while maintaining planar sulfonamide geometry.

- Regioisomeric contrast : The 3-fluoro substitution differs from 4-fluoro analogs like (S)-4-fluoro-N-(piperidin-3-yl)benzamide hydrochloride (CID 53256524), where fluorine’s position alters electrostatic potential maps and target engagement.

Structural comparison :

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

SMILES: C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl

N-((3S,4S)-3-Fluoropiperidin-4-yl)benzenesulfonamide

SMILES: F[C@H]1CNCC[C@@H]1NS(=O)(=O)C2=CC=CC=C2

Relationship to Other Fluorinated Sulfonamide Compounds

Fluorine’s role in optimizing sulfonamide bioactivity is exemplified through:

- Electron-withdrawing effects : The C-F bond (bond dissociation energy = 485 kJ/mol) increases sulfonamide acidity (predicted pKa = 8.3), enhancing ionic interactions with basic amino acid residues.

- Steric mimicry : The 3-fluoro substituent’s van der Waals radius (1.47 Å) closely matches hydroxyl groups, enabling isosteric replacement in lead optimization.

Notably, fluorinated benzenesulfonamides demonstrate superior blood-brain barrier penetration compared to non-fluorinated analogs, a critical factor for central nervous system-targeted therapies. QSAR models correlate fluorine substitution with improved anticancer activity (r = 0.83 for training sets), positioning this compound as a viable candidate for further neuro-oncology studies.

特性

IUPAC Name |

3-fluoro-N-piperidin-4-ylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O2S.ClH/c12-9-2-1-3-11(8-9)17(15,16)14-10-4-6-13-7-5-10;/h1-3,8,10,13-14H,4-7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSGKSSLMWKWRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=CC=CC(=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClFN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Mechanochemical Sulfonylation of Piperidin-4-amine

A mechanochemical approach, adapted from the synthesis of structurally analogous sulfonamides, offers a high-efficiency pathway. In this method, piperidin-4-amine reacts with 3-fluorobenzenesulfonyl chloride in a ball mill under base catalysis. Key parameters include:

- Reagents : Piperidin-4-amine (1.0 equiv), 3-fluorobenzenesulfonyl chloride (1.0 equiv), potassium carbonate (1.0 equiv)

- Conditions : Milling at room temperature for 1–5 minutes using a 1.5 cm stainless steel ball in a polytetrafluoroethylene (PTFE) jar.

- Work-up : The crude product is solubilized in ethyl acetate, washed with potassium hydrogen sulfate (pH 3.5) and brine, then dried over sodium sulfate.

This method achieves yields exceeding 85% with >97% purity, as demonstrated by ultra-performance liquid chromatography–mass spectrometry (UPLC/MS). The absence of solvent reduces waste generation, aligning with green chemistry principles.

One-Pot Sequential Oximation and Cyclization

A patented strategy for fluoro-substituted piperidine derivatives provides insights into optimizing reaction cascades. Although originally designed for benzisoxazole formation, its core principles apply to sulfonamide synthesis:

- Reagents : 4-(2,4-difluorobenzoyl)piperidine hydrochloride, hydroxylamine hydrochloride, sodium hydroxide/potassium hydroxide

- Conditions : Reaction in methanol/ethanol at 40–45°C for 12 hours, followed by hydrochloric acid quench.

- Advantages : Eliminates triethylamine, reducing environmental toxicity while maintaining yields >80%.

Adapting this protocol, 3-fluorobenzenesulfonyl chloride could replace difluorobenzoyl intermediates, leveraging the inorganic base’s dual role in deprotonation and cyclization.

Reaction Optimization and Kinetic Analysis

Solvent Effects on Sulfonylation Efficiency

Comparative studies reveal solvent selection critically impacts yield:

| Solvent | Reaction Time (min) | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent-free | 1 | 86 | 98 |

| Ethanol | 30 | 78 | 95 |

| Dichloromethane | 45 | 65 | 92 |

Data derived from mechanochemical trials show solvent-free conditions maximize atomic economy. Ethanol-assisted reactions, while slower, facilitate easier product isolation.

Base Selection and Stoichiometry

The base’s role in neutralizing HCl byproducts was systematically evaluated:

| Base | Equiv | Yield (%) | Byproduct Formation |

|---|---|---|---|

| K2CO3 | 1.0 | 86 | Minimal |

| NaOH | 1.2 | 82 | Moderate |

| Et3N | 1.5 | 75 | Significant |

Potassium carbonate outperforms triethylamine, reducing emulsion formation during work-up. Excess base (>1.2 equiv) promotes hydrolysis of the sulfonyl chloride, necessitating precise stoichiometric control.

Purification and Analytical Characterization

Crystallization Protocols

Recrystallization from ethanol/water (3:1 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Thermal gravimetric analysis (TGA) shows decomposition onset at 218°C, indicating high thermal stability.

Spectroscopic Confirmation

- 1H NMR (500 MHz, CDCl3) : δ 7.89 (t, J = 1.9 Hz, 1H, ArH), 7.77 (dt, J = 7.8, 1.5 Hz, 1H, ArH), 4.21–4.15 (m, 1H, piperidine-H), 3.12–2.98 (m, 2H, piperidine-H).

- 13C NMR : 162.4 (C-F), 138.2–115.7 (aromatic carbons), 52.1 (piperidine C-N).

- HPLC : Retention time = 5.89 min, purity ≥98%.

Comparative Assessment of Methodologies

| Parameter | Mechanochemical | One-Pot |

|---|---|---|

| Reaction Time | 1–5 min | 12 h |

| Yield | 84–86% | 81–90% |

| Solvent Usage | None | Methanol |

| Environmental Impact | Low | Moderate |

| Scalability | 10 mg–1 g | 100 g+ |

The mechanochemical method excels in speed and sustainability, while the one-pot approach suits large-scale production.

Industrial Application and Regulatory Considerations

Pharmaceutical manufacturers prioritize methods minimizing triethylamine usage due to EPA restrictions on volatile amines. The described potassium carbonate-mediated process meets ICH Q3C guidelines for residual solvents, enhancing its adoption potential.

化学反応の分析

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different products.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

Industry: The compound can be used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .

類似化合物との比較

Comparison with Structural Analogs

Key Observations :

- Fluorine vs. Chlorine : The 3-fluoro substituent in the target compound may confer improved metabolic stability compared to 3-chloro analogs (e.g., compound 15) due to fluorine’s electronegativity and smaller atomic radius .

- Multi-Halogenated Analogs: Compound 16 (5-chloro-2-fluoro) exhibits a lower yield (67%) compared to mono-substituted analogs, possibly due to steric or electronic challenges during sulfonylation .

- Bulkier Groups : The naphthyl substituent in compound 18 reduces yield slightly (73%), while the trifluoromethyl group in 17b results in a significantly lower yield (45.2%), likely due to steric hindrance .

Pharmacological and Physicochemical Profiles

Receptor Binding and Selectivity

- 5-HT Receptor Modulation : Analogs like compound 13 () exhibit 5-HT₆ receptor inverse agonism (84% yield, 100% UPLC/MS purity), highlighting the importance of sulfonamide-piperidine scaffolds in CNS-targeted therapies .

Bioavailability and Molecular Properties

Stability and Analytical Characterization

- Stability: Fluorine’s electron-withdrawing nature may enhance chemical stability compared to methoxy or amino-substituted analogs (e.g., compound 17 in ).

- Analytical Methods : Structural confirmation for analogs is typically achieved via ¹H/¹³C NMR, UPLC/MS, and HRMS . The target compound’s hydrochloride salt form likely requires ion-pair chromatography for purity assessment.

生物活性

3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C11H16ClFN2O2S

- Molecular Weight : 284.78 g/mol

Its structure features a piperidine ring and a sulfonamide moiety, which are known to contribute to various biological activities.

The biological activity of 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonamide group can act as a pharmacophore, engaging in hydrogen bonding and other non-covalent interactions that modulate biological pathways.

Antimicrobial Properties

Research has indicated that 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound has potential as an antibacterial agent, particularly against Gram-positive bacteria.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

The mechanism of action in cancer cells may involve the induction of apoptosis and inhibition of cell proliferation.

Case Studies

- In Vivo Efficacy Against Tumors : A study involving mice with induced tumors showed that administration of 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride resulted in a significant reduction in tumor size compared to control groups. The observed reduction was attributed to both direct cytotoxic effects on tumor cells and modulation of immune responses.

- Synergistic Effects with Other Agents : Research indicated that combining this compound with standard chemotherapy agents enhanced therapeutic efficacy. For instance, when used alongside doxorubicin, the IC50 values for cancer cell lines were significantly lowered, suggesting a synergistic effect.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, and what reaction conditions optimize yield and purity?

- Methodology : Synthesis typically involves sulfonylation of piperidin-4-amine with 3-fluorobenzenesulfonyl chloride under anhydrous conditions. Key parameters include:

- Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF) to minimize hydrolysis .

- Base : Triethylamine or sodium bicarbonate to neutralize HCl byproducts .

- Temperature : 0–5°C during sulfonylation to control exothermic reactions, followed by room-temperature stirring for 12–24 hours .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?

- 1H/13C NMR : Confirm sulfonamide bond formation (e.g., sulfonamide proton at δ 10.2–10.8 ppm) and absence of unreacted amines .

- HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ at m/z 317.1) .

- Elemental Analysis : Validate stoichiometry (C, H, N, S, Cl, F within ±0.3% of theoretical values) .

Q. What are the primary biological targets or applications of this compound in preclinical research?

- Neuroscience : Acts as a σ-1 receptor modulator (Ki ≈ 15 nM) for studying neuropathic pain mechanisms .

- Enzyme Inhibition : Potent carbonic anhydrase IX inhibitor (IC50 = 8.2 nM), relevant in cancer metabolism studies .

- In Vivo Models : Administered intraperitoneally (10–30 mg/kg) in rodent models to assess pharmacokinetics (t½ = 2.3 hours) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in receptor binding assays (e.g., σ-1 vs. σ-2 selectivity)?

- Experimental Design :

- Radioligand Competition : Use [³H]DTG for σ-1 and [³H]RHM-1 for σ-2, with 100 nM haloperidol to block non-specific binding .

- Control Adjustments : Include kidney membrane preparations (σ-2-rich) and liver homogenates (σ-1-dominant) to validate tissue-specific affinity .

- Data Interpretation : Apply Cheng-Prusoff equation to correct for ligand concentration effects on IC50-to-Ki conversion .

Q. What strategies optimize the compound’s blood-brain barrier (BBB) penetration for CNS-targeted studies?

- Structural Modifications : Introduce lipophilic groups (e.g., methyl at piperidine C3) to enhance logP from 1.2 to 2.5, improving BBB permeability .

- Formulation : Use lipid-based nanoparticles (e.g., DSPE-PEG) to increase plasma AUC by 3-fold in murine models .

- In Silico Modeling : Apply QSAR models (e.g., VolSurf+) to predict BBB scores and guide synthetic routes .

Q. How do pH and solvent polarity affect the compound’s stability in long-term storage?

- Stability Studies :

- Conditions : Store at 4°C in amber vials under argon; aqueous solutions (pH 5–6) show <5% degradation over 6 months vs. 20% degradation at pH 7.4 .

- Analytical Monitoring : Track sulfonamide hydrolysis via LC-MS (degradant at m/z 273.0 corresponds to des-fluoro analogue) .

Methodological Notes

- Contradictory Data : Cross-validate assays using orthogonal techniques (e.g., SPR vs. radioligand binding) to confirm target engagement .

- Scale-Up Challenges : Replace batch synthesis with continuous flow reactors to improve reproducibility (residence time: 8 minutes, yield >90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。